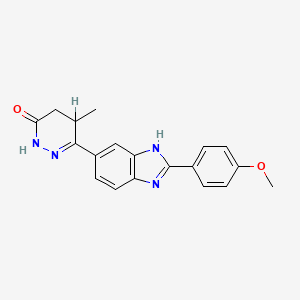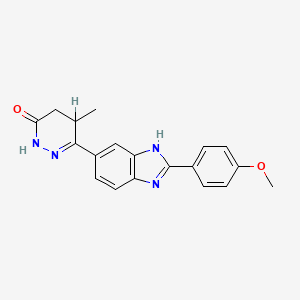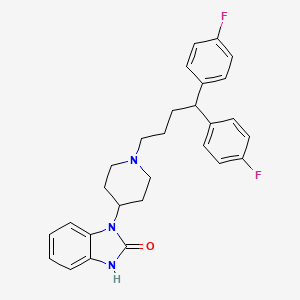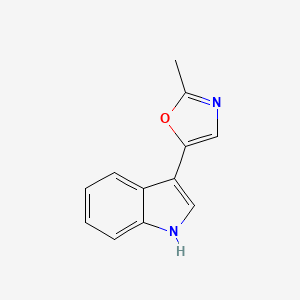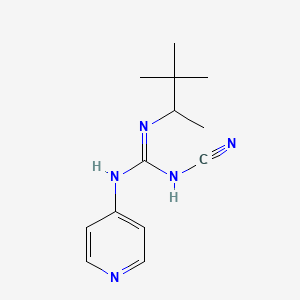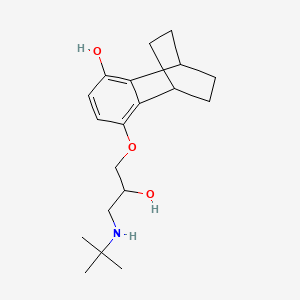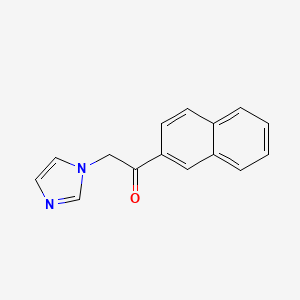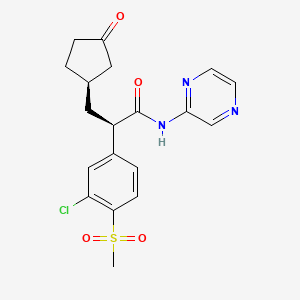
Piragliatin
Übersicht
Beschreibung
Piragliatin, auch bekannt als RO4389620, ist ein neuartiger Glucokinase-Aktivator. Glucokinase spielt eine entscheidende Rolle bei der Glukosehomöostase, indem sie die Phosphorylierung von Glukose zu Glukose-6-phosphat katalysiert. This compound hat sich gezeigt, dass es den Plasmaglucosespiegel sowohl im Nüchternzustand als auch im postprandialen Zustand senkt, was es zu einem vielversprechenden Therapeutikum für die Behandlung von Typ-2-Diabetes mellitus macht .
Vorbereitungsmethoden
Die Synthese von Piragliatin umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Pyrazinrings: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um den Pyrazinring zu bilden.
Einführung der Chlormethylsulfonylgruppe: Dieser Schritt beinhaltet die Chlorierung und Sulfonierung des aromatischen Rings.
Bildung der Cyclopentylgruppe: Dies beinhaltet die Cyclisierung geeigneter Vorläufer, um den Cyclopentylring zu bilden.
Kopplungsreaktionen: Die letzten Schritte umfassen die Kupplung der Zwischenprodukte, um das vollständige this compound-Molekül zu bilden.
Industrielle Produktionsverfahren für this compound würden die Skalierung dieser Synthesewege beinhalten, wobei gleichzeitig die Reinheit und Ausbeute des Endprodukts sichergestellt werden. Dies beinhaltet in der Regel die Optimierung der Reaktionsbedingungen, die Verwendung von hochreinen Reagenzien und den Einsatz fortschrittlicher Reinigungsverfahren.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere am Schwefelatom in der Methylsulfonylgruppe.
Reduktion: Reduktionsreaktionen können an der Carbonylgruppe im Cyclopentylring auftreten.
Substitution: Substitutionsreaktionen können am aromatischen Ring auftreten, insbesondere an den Positionen neben der Chlormethylsulfonylgruppe.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound wird als Modellverbindung verwendet, um die Mechanismen der Glucokinaseaktivierung und die Auswirkungen von Glucokinaseaktivatoren auf den Glukosestoffwechsel zu untersuchen.
Biologie: this compound wird in biologischen Studien verwendet, um die Rolle der Glucokinase bei der Glukosehomöostase und der Insulinsekretion zu untersuchen.
Medizin: this compound wird als potenzielles Therapeutikum für die Behandlung von Typ-2-Diabetes mellitus untersucht.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Aktivierung der Glucokinase, eines Enzyms, das die Phosphorylierung von Glukose zu Glukose-6-phosphat katalysiert. Diese Aktivierung erhöht die enzymatische Aktivität der Glucokinase, was zu einem verbesserten Glukosestoffwechsel führt. In pankreatischen β-Zellen führt dies zu einer verstärkten Insulinsekretion, während es in Hepatozyten die Glukoseaufnahme und Glykogensynthese fördert. Die Gesamtwirkung ist eine Senkung des Plasmaglucosespiegels .
Analyse Chemischer Reaktionen
Piragliatin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: Reduction reactions can occur at the carbonyl group in the cyclopentyl ring.
Substitution: Substitution reactions can occur at the aromatic ring, particularly at the positions adjacent to the chloromethylsulfonyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Piragliatin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the mechanisms of glucokinase activation and the effects of glucokinase activators on glucose metabolism.
Biology: this compound is used in biological studies to investigate the role of glucokinase in glucose homeostasis and insulin secretion.
Medicine: this compound is being investigated as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.
Wirkmechanismus
Piragliatin exerts its effects by activating glucokinase, an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This activation increases the enzymatic activity of glucokinase, leading to enhanced glucose metabolism. In pancreatic β-cells, this results in increased insulin secretion, while in hepatocytes, it promotes glucose uptake and glycogen synthesis. The overall effect is a reduction in plasma glucose levels .
Vergleich Mit ähnlichen Verbindungen
Piragliatin gehört zu einer Klasse von Verbindungen, die als Glucokinaseaktivatoren bekannt sind. Ähnliche Verbindungen umfassen:
Dorzagliatin: Ein weiterer Glucokinaseaktivator, der in klinischen Studien für die Behandlung von Typ-2-Diabetes vielversprechend war.
AZD1656: Ein Glucokinaseaktivator, der auf sein Potenzial zur Senkung des Blutzuckerspiegels untersucht wurde.
PF-04937319: Ein Glucokinaseaktivator, der auf seine Auswirkungen auf den Glukosestoffwechsel untersucht wurde.
This compound ist einzigartig in seiner spezifischen molekularen Struktur und seiner Fähigkeit, die β-Zellfunktion und den Glukosestoffwechsel sowohl im Nüchternzustand als auch im postprandialen Zustand zu verbessern. Dies macht es zu einem vielversprechenden Kandidaten für die Behandlung von Typ-2-Diabetes .
Eigenschaften
IUPAC Name |
(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-[(1R)-3-oxocyclopentyl]-N-pyrazin-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEANIURBPHCHMG-SWLSCSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](C[C@H]2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048520 | |
| Record name | Piragliatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625114-41-2 | |
| Record name | Piragliatin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625114412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piragliatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRAGLIATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM1HR7IP1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide](/img/structure/B1677875.png)
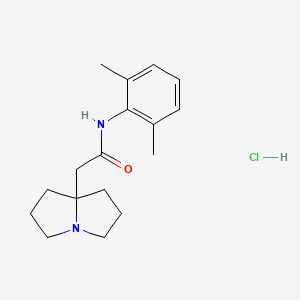
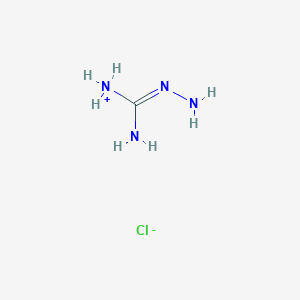
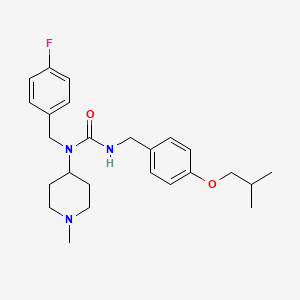

![[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-[(dimethylamino)methyl]-8-(4-hydroxyphenyl)-](/img/structure/B1677885.png)
